molecular formula C24H30N2O2 B7356100 2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide

2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide

Cat. No. B7356100
M. Wt: 378.5 g/mol
InChI Key: XWXFPZLYHJMDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. DMPP belongs to the class of pyrrolidine carboxamides and has been studied for its various biochemical and physiological effects.

Mechanism of Action

2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide activates the TRPV1 channel by binding to a specific site on the channel, which results in the opening of the channel and the influx of calcium ions. The influx of calcium ions leads to the activation of downstream signaling pathways, which ultimately result in the various biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of TRPV1 channels, modulation of dopamine release, enhancement of memory consolidation, and effects on insulin secretion and glucose metabolism. This compound has also been shown to have analgesic and anti-inflammatory effects through its activation of TRPV1 channels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide in lab experiments is its ability to selectively activate TRPV1 channels, which allows for the study of specific biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide. One direction is the development of more selective TRPV1 agonists that can be used to study specific biological processes. Another direction is the study of the effects of this compound on other biological processes, such as cancer cell proliferation and differentiation. Finally, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity could lead to the development of new therapeutic agents.

Synthesis Methods

2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-phenylmethylamine and pyrrolidine to form this compound. The final product is purified using column chromatography and recrystallization.

Scientific Research Applications

2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide has been widely used in scientific research to study various biological processes. It has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation, inflammation, and thermoregulation. This compound has also been studied for its effects on the central nervous system, including its ability to modulate dopamine release and enhance memory consolidation. In addition, this compound has been used to study the effects of TRPV1 activation on insulin secretion and glucose metabolism.

properties

IUPAC Name

2-(2,6-dimethylphenyl)-N-[oxolan-3-yl(phenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-17-8-6-9-18(2)22(17)21-12-7-14-26(21)24(27)25-23(20-13-15-28-16-20)19-10-4-3-5-11-19/h3-6,8-11,20-21,23H,7,12-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXFPZLYHJMDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2CCCN2C(=O)NC(C3CCOC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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